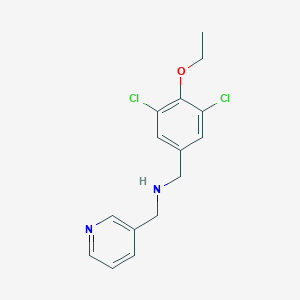![molecular formula C22H22N2O B275584 2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine, commonly known as MNA-19, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNA-19 belongs to the family of indole-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of MNA-19 is not fully understood. However, studies have suggested that MNA-19 exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. MNA-19 has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and Physiological Effects:
MNA-19 has been shown to have various biochemical and physiological effects. In cancer cells, MNA-19 has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurodegenerative disease models, MNA-19 has been shown to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation. In inflammation models, MNA-19 has been shown to reduce inflammation, oxidative stress, and joint damage.
実験室実験の利点と制限
MNA-19 has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for further research. MNA-19 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, there are also some limitations to using MNA-19 in lab experiments. The mechanism of action of MNA-19 is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, MNA-19 has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on MNA-19. One area of research is to further elucidate the mechanism of action of MNA-19 and identify its molecular targets. Another area of research is to test the safety and efficacy of MNA-19 in human clinical trials. Additionally, research could focus on developing more potent analogs of MNA-19 with improved therapeutic properties. Finally, research could investigate the potential of MNA-19 as a therapeutic agent for other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, MNA-19 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNA-19 has been synthesized using various methods and has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. MNA-19 exerts its therapeutic effects by modulating various signaling pathways, inducing apoptosis, and inhibiting angiogenesis. MNA-19 has several advantages for lab experiments, but more research is needed to elucidate its mechanism of action and test its safety and efficacy in humans. Future research could focus on developing more potent analogs of MNA-19 and investigating its potential as a therapeutic agent for other diseases.
合成法
MNA-19 has been synthesized using various methods, including the condensation reaction of 2-methoxynaphthalene-1-carboxaldehyde with 1H-indole-3-ethylamine in the presence of a catalyst. Another method involves the reaction of 2-methoxynaphthalene-1-carbaldehyde with 1H-indole-3-acetic acid, followed by reduction with sodium borohydride. The purity and yield of MNA-19 can be improved by recrystallization and column chromatography.
科学的研究の応用
MNA-19 has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MNA-19 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, MNA-19 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, MNA-19 has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis.
特性
分子式 |
C22H22N2O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16-6-2-3-7-18(16)20(22)15-23-13-12-17-14-24-21-9-5-4-8-19(17)21/h2-11,14,23-24H,12-13,15H2,1H3 |
InChIキー |
ACROMYMRAOJPKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CNC4=CC=CC=C43 |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)